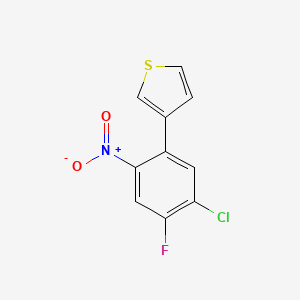

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

CAS No.:

Cat. No.: VC18654118

Molecular Formula: C10H5ClFNO2S

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClFNO2S |

|---|---|

| Molecular Weight | 257.67 g/mol |

| IUPAC Name | 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |

| Standard InChI | InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |

| Standard InChI Key | YYDZUJVDRBDMNL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a thiophene ring (a five-membered heterocycle with one sulfur atom) linked to a polysubstituted benzene ring. The phenyl group is functionalized at the 2-position with a nitro group (), the 4-position with fluorine, and the 5-position with chlorine . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences reactivity in cross-coupling reactions and supramolecular interactions .

Table 1: Molecular Properties of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

| Property | Value |

|---|---|

| CAS Number | 1185916-54-4 |

| Molecular Formula | |

| Molecular Weight | 257.669 g/mol |

| Exact Mass | 256.971 g/mol |

| LogP (Partition Coefficient) | 4.639 |

| Polar Surface Area | 74.06 Ų |

Electronic Effects

The nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density on the thiophene ring. This effect is modulated by the chloro and fluoro substituents, which exert intermediate inductive (-I) effects. Quantum mechanical calculations predict significant polarization across the molecule, with localized electron density at the sulfur atom and nitro group .

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

A plausible route involves the Friedel-Crafts acylation of thiophene, followed by nitration and halogenation. For example, 3-fluorothiophene derivatives have been synthesized via lithiation with -BuLi and subsequent fluorination using -fluorobenzenesulfonimide (NFSI) . Adapting this method, the target compound could be obtained through:

-

Lithiation: Treatment of 3-bromothiophene with -BuLi at −78°C to generate a reactive intermediate.

-

Cross-Coupling: Reaction with 5-chloro-4-fluoro-2-nitrobenzene boronic acid (CAS 2377605-87-1) under Suzuki-Miyaura conditions.

-

Purification: Chromatography on silica gel or reverse-phase systems to isolate the product .

Table 2: Synthetic Yields for Analogous Thiophenes

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Lithiation/Fluorination | 46–52 | THF, −78°C to RT |

| Bromination | 83–86 | , CHCl |

| Cross-Coupling (Suzuki) | 31–43 | Pd(dppf)Cl, THF |

Alternative Pathways

Palladium-catalyzed C–H activation offers a more direct method, avoiding pre-functionalized substrates. For instance, 3-fluoro-4-alkylthiophenes have been synthesized via directed ortho-metalation , suggesting that similar strategies could apply to the nitro-substituted variant.

Physicochemical Properties

Spectroscopic Characterization

-

NMR: Expected signals include aromatic protons near δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm .

-

NMR: Fluorine resonance typically appears at δ −120 to −125 ppm .

-

Mass Spectrometry: HRMS would show a molecular ion peak at m/z 256.971 .

Applications in Materials and Medicinal Chemistry

Organic Electronics

Fluorinated thiophenes are key components in organic field-effect transistors (OFETs) and photovoltaic cells due to their tunable bandgaps . The nitro group in 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene could enhance electron transport properties, making it a candidate for n-type semiconductors.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.

-

Biological Screening: Evaluate in vitro toxicity and therapeutic indices.

-

Materials Testing: Characterize charge-carrier mobility in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume